molecular formula C5H12O<br>C5H12O<br>(CH3)2CHCH2CH2OH B3432690 Isoamyl alcohol CAS No. 8013-75-0

Isoamyl alcohol

Cat. No.: B3432690
CAS No.: 8013-75-0
M. Wt: 88.15 g/mol
InChI Key: PHTQWCKDNZKARW-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Isoamyl alcohol, also known as 3-Methyl-1-butanol, is a colorless liquid that is primarily used as a solvent, flavoring agent, and intermediate in the production of various chemicals . It inherently interacts with various biological targets, including enzymes and proteins, within organisms.

Mode of Action

The interaction of this compound with its targets often results in changes in the biological processes of the organism. For instance, in the pharmaceutical sector, this compound is used as a solvent in the formulation of drugs, particularly for injectable solutions . Its solubility characteristics and compatibility with various active pharmaceutical ingredients make it a preferred choice in pharmaceutical applications .

Biochemical Pathways

This compound is produced as a major by-product of ethanol fermentation . It can also be produced from 2-ketoisocaproate via the common L-leucine biosynthesis pathway . In engineered Corynebacterium glutamicum, this compound production was enhanced by silencing the pyruvate dehydrogenase gene complex (aceE) and deleting the lactic dehydrogenase gene (ldh) .

Pharmacokinetics

It is known that this compound can be absorbed into the body through inhalation, ingestion, and skin contact . Once absorbed, it is distributed throughout the body and metabolized primarily in the liver . The metabolites are then excreted via the kidneys .

Result of Action

The molecular and cellular effects of this compound’s action depend on its concentration and the duration of exposure. At high concentrations, this compound can cause irritation to the eyes, skin, and respiratory tract . It can also have a narcotic effect, causing dizziness, headaches, and unconsciousness at very high concentrations .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other solvents can affect its solubility and volatility . Temperature and pH can also impact its stability and reactivity . Moreover, the compound’s action can be influenced by regulatory factors, such as environmental regulations and sustainability concerns, which may encourage the adoption of alternative solvents or bio-based alternatives .

Biochemical Analysis

Biochemical Properties

Isoamyl alcohol is inherently produced by Saccharomyces cerevisiae via the leucine degradation pathway . It interacts with enzymes such as dihydroxyacid dehydratase and α-IPM synthase . The interaction involves the conversion of the key intermediate 2-ketosiovalerate (KIV) towards α-IPM biosynthesis .

Cellular Effects

In Saccharomyces cerevisiae, this compound can affect cell wall stability and cell membrane fluidity . It also influences the expression of genes related to ion homeostasis and energy production, which may play a protective role against this compound stress .

Molecular Mechanism

The molecular mechanism of this compound involves its role in the leucine biosynthetic pathway . It is part of an orthogonal α-IPM biosynthetic pathway that is rewired to avoid metabolite translocation between mitochondria and the cytosol . This pathway is crucial for the production of this compound .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings . Slow supply of this compound increases its production up to 390 mg/L, which is 12.5 times higher than that obtained without precursor .

Dosage Effects in Animal Models

While there is limited information on the dosage effects of this compound in animal models, it has been used as a lure in capturing Anopheles mosquitoes in varying land-use sites .

Metabolic Pathways

This compound is involved in the leucine biosynthetic pathway . It interacts with enzymes such as dihydroxyacid dehydratase and α-IPM synthase in this pathway .

Transport and Distribution

This compound is slightly soluble in water . Its vapor and air can form an explosive mixture .

Subcellular Localization

The native this compound pathway has complicated subcellular compartmentalization, which leads to the issue of metabolite translocation and results in a low yield of this compound . To circumvent this issue, a cytosol-based orthogonal α-IPM biosynthetic pathway is used .

Properties

IUPAC Name

3-methylbutan-1-ol
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InChI

InChI=1S/C5H12O/c1-5(2)3-4-6/h5-6H,3-4H2,1-2H3
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InChI Key

PHTQWCKDNZKARW-UHFFFAOYSA-N
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Canonical SMILES

CC(C)CCO
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Molecular Formula

C5H12O, Array
Record name ISOAMYL ALCOHOL
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Related CAS

6423-06-9 (magnesium salt), 123-51-3 (Parent)
Record name Isoamyl alcohol
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DSSTOX Substance ID

DTXSID3025469
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Molecular Weight

88.15 g/mol
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Physical Description

Isoamyl alcohol is a colorless liquid with a mild, choking alcohol odor. Less dense than water, soluble in water. Hence floats on water. Produces an irritating vapor. (USCG, 1999), Colorless liquid with a disagreeable odor; [NIOSH], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colourless to pale yellow liquid, Colorless liquid with a disagreeable odor.
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Boiling Point

270 °F at 760 mmHg (USCG, 1999), 132.5 °C, 131.00 to 133.00 °C. @ 760.00 mm Hg, 132 °C, 270 °F
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Flash Point

114 °F (USCG, 1999), 43 °C, 109 °F (43 °C) (Closed cup), 42 °C c.c., 114 °F
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Solubility

2 % at 57 °F (NIOSH, 2023), MISCIBLE WITH ALC, ETHER, BENZENE, CHLOROFORM, PETROLEUM ETHER, GLACIAL ACETIC ACID, OILS, VERY SOL IN ACETONE, Water solubility = 2.67X10+4 mg/l @ 25 °C, 26.7 mg/mL at 25 °C, Solubility in water, g/100ml: 2.5 (moderate), Soluble in ethanol, water and most organic solvents
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Density

0.81 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.813 @ 15 °C/4 °C, Relative density (water = 1): 0.8, 0.807 - 0.813, 0.81 at 68 °F
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Vapor Density

3.04 (AIR=1), Relative vapor density (air = 1): 3.0
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Vapor Pressure

28 mmHg (NIOSH, 2023), 2.37 [mmHg], 2.37 mm Hg @ 25 °C, Vapor pressure, kPa at 20 °C: 0.4, 28 mmHg
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Color/Form

OILY, CLEAR LIQ, Colorless liquid.

CAS No.

123-51-3, 6423-06-9
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Melting Point

-179 °F (NIOSH, 2023), -117.2 °C, -117 °C, -179 °F
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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